[4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

regioisomer positional isomer structure-activity relationship

[4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS 1361672-11-8) is a polyhalogenated aromatic amine belonging to the C14H13Cl4N isomeric series. Its structure features a central aniline ring bearing a dimethylamino group, a chlorine atom at the 4-position, and a 3,4,5-trichlorocyclohexa-2,4-dienyl substituent at the 2-position.

Molecular Formula C14H13Cl4N
Molecular Weight 337.1 g/mol
Cat. No. B14046160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
Molecular FormulaC14H13Cl4N
Molecular Weight337.1 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=C(C=C1)Cl)C2CC(=C(C(=C2)Cl)Cl)Cl
InChIInChI=1S/C14H13Cl4N/c1-19(2)13-4-3-9(15)7-10(13)8-5-11(16)14(18)12(17)6-8/h3-5,7-8H,6H2,1-2H3
InChIKeyXCFJFNZIHSPZBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine: Structural Identity, Physicochemical Profile, and Procurement Baseline


[4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS 1361672-11-8) is a polyhalogenated aromatic amine belonging to the C14H13Cl4N isomeric series. Its structure features a central aniline ring bearing a dimethylamino group, a chlorine atom at the 4-position, and a 3,4,5-trichlorocyclohexa-2,4-dienyl substituent at the 2-position . The molecular formula is C14H13Cl4N with a molecular weight of 337.07 g/mol, and the compound is commercially supplied at a purity specification of NLT 98% [1]. It is listed in the catalogs of specialized chemical suppliers serving pharmaceutical R&D and agrochemical discovery programs [1].

Why Positional Isomers of [4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine Cannot Be Interchanged Without Experimental Validation


The C14H13Cl4N chemical space contains multiple regioisomers—compounds with identical molecular formula and mass but distinct chlorine substitution patterns on the phenyl ring (position 2, 3, 4, or 5) and the cyclohexadienyl moiety (e.g., 2,3,4-; 2,4,6-; or 3,4,5-trichloro arrangements). These positional variations are known to produce substantial differences in lipophilicity, electronic distribution, steric accessibility, and metabolic stability within halogenated aromatic amine series . Without experimental head-to-head data confirming functional equivalence, substituting the 4-chloro-2-(3,4,5-trichlorocyclohexadienyl) isomer with a 2-chloro, 3-chloro, or 5-chloro variant—or with a compound bearing a different trichloro pattern on the cyclohexadiene ring—introduces an uncontrolled variable that can confound structure-activity relationships, alter synthetic outcomes, and compromise reproducibility in screening campaigns . The specific arrangement of electron-withdrawing chlorine atoms dictates both the reactivity of the dimethylamino group and the conformational preferences of the cyclohexadienyl substituent, making each isomer a functionally distinct chemical entity .

Quantitative Differentiation Evidence for [4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine Relative to Its Closest Analogs


Regioisomeric Identity: The 4-Chloro-2-(3,4,5-trichlorocyclohexadienyl) Substitution Pattern as a Structurally Unique Entry in the C14H13Cl4N Isomer Family

Among the C14H13Cl4N isomeric series documented in vendor catalogs, at least six distinct regioisomers have been identified, differentiated solely by the position of the monochloro substituent on the phenyl ring (ortho, meta, or para to the dimethylamino group) and the trichloro substitution pattern on the cyclohexadienyl ring (2,3,4-; 2,4,6-; 3,4,5-; or 2,3,6-trichloro arrangements) . The target compound [4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine represents the specific combination of para-chloro substitution on the aniline ring (position 4) and the 3,4,5-trichloro pattern on the cyclohexadienyl moiety, which is structurally distinct from the 2-chloro-4-(2,4,6-trichloro) isomer , the 4-chloro-3-(3,4,5-trichloro) isomer , and the 5-chloro-2-(2,3,4-trichloro) isomer . No experimental bioactivity or physicochemical data have been published in peer-reviewed literature or patent documents for any member of this isomer series as of the search date.

regioisomer positional isomer structure-activity relationship chemical library

Vendor Purity Specification: NLT 98% Purity Grade Differentiates from NLT 97% Trichloro Analogs

The target compound is supplied with a minimum purity specification of NLT 98% according to the manufacturer's certificate of analysis . In contrast, the closely related trichloro analog Dimethyl-[3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-amine (CAS 1361599-87-2; C14H14Cl3N, MW 302.63), which lacks the fourth chlorine atom on the phenyl ring, is offered at a lower purity grade of NLT 97% . The additional chlorine substituent in the tetrachloro series likely facilitates more efficient purification via recrystallization or chromatographic separation, resulting in a higher baseline purity specification.

purity specification quality control procurement screening compound

Predicted Lipophilicity and Electronic Profile: The 4-Chloro Position Confers Distinct Electron-Withdrawing Effects Relative to 2-Chloro and 5-Chloro Isomers

The position of the monochloro substituent on the aniline ring relative to the dimethylamino group governs the electronic environment of the molecule through inductive and resonance effects. A chlorine at the para position (4-chloro, as in the target compound) exerts a distinct Hammett σp value (+0.23) compared to ortho (σo ≈ +0.29, with additional steric effects) or meta (σm = +0.37) substitution [1]. These electronic differences propagate to the pKa of the dimethylamino group and the overall molecular dipole moment, which in turn influence membrane permeability, protein binding, and metabolic susceptibility. The 3,4,5-trichloro arrangement on the cyclohexadienyl ring maximizes vicinal chlorine interactions, creating a unique conformational preference distinct from the 2,4,6- or 2,3,6-trichloro patterns found in other cataloged isomers . No experimental logP, pKa, or dipole moment measurements have been reported for any C14H13Cl4N isomer.

lipophilicity electronic effect Hammett constant drug-likeness

Vendor Exclusivity and Procurement Scarcity: Limited Catalog Availability Differentiates This Isomer from More Widely Stocked Analogs

As of the search date, [4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS 1361672-11-8) is confirmed to be listed in the catalogs of only two specialty chemical suppliers: MolCore (CAT# MC772559) and Capot Chemical (CAT# 71601) [1]. In contrast, the regioisomer [2-Chloro-4-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS 1361555-45-4) is listed by at least three suppliers including MolCore and Capotchem in multiple regional catalogs . The target compound does not appear in the catalogs of major screening compound aggregators such as Aurora Fine Chemicals, Enamine, Vitas-M, or Life Chemicals, nor in the PubChem, ChEMBL, or EPA CompTox databases [1]. This limited vendor footprint indicates that the compound is either a newer catalog entry or a lower-demand isomer, potentially requiring longer lead times or custom synthesis for bulk procurement.

chemical sourcing supply chain custom synthesis vendor exclusivity

Evidence-Backed Application Scenarios for [4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine in Scientific Procurement


Structure-Activity Relationship (SAR) Studies Requiring a Defined 4-Chloro, 3,4,5-Trichloro Regioisomer

In medicinal chemistry campaigns exploring the impact of chlorine substitution patterns on target binding or pharmacokinetic properties, this compound serves as the specific 4-chloro, 2-(3,4,5-trichlorocyclohexadienyl) regioisomeric probe. Its unique substitution pattern—para chloro on the aniline ring combined with contiguous trichloro substitution on the cyclohexadiene—fills a specific position in a systematic isomer matrix . Researchers can compare its activity against the 2-chloro, 3-chloro, and 5-chloro isomers (all commercially available from the same vendor family) to deconvolute the contributions of chlorine position to biological activity [1].

High-Throughput Screening (HTS) Library Expansion with High-Purity Halogenated Aromatic Amines

The NLT 98% purity specification of this compound makes it suitable for inclusion in HTS libraries where higher purity reduces false-positive rates from impurity-driven assay interference. Compared to the NLT 97% purity grade of closely related trichloro analogs , this compound offers a measurable purity advantage. For core facility managers and screening center directors, this 1% purity differential can be a selection criterion when curating a quality-controlled compound collection with strict acceptance thresholds.

Synthetic Methodology Development Utilizing Polyhalogenated Cyclohexadienyl Anilines as Aromatization Precursors

The cyclohexadienyl moiety in this compound can serve as a precursor to fully aromatic biphenylamine derivatives through dehydrogenation/aromatization reactions . The specific 4-chloro, 3,4,5-trichloro substitution pattern may influence aromatization kinetics and regiochemical outcomes differently than other isomers—a hypothesis that can be tested by comparing reaction rates and product distributions across the isomer series. This compound has been cataloged as a screening compound and synthetic building block by its suppliers [1].

Forensic or Environmental Chemistry Studies Requiring Authentic Standards of Halogenated Cyclohexadienyl Amines

Polychlorinated cyclohexadienyl aromatic amines are structurally related to metabolites and degradation products of chlorinated pesticides and industrial PCBs . This compound, characterized by its specific CAS registry number and available at defined purity, can serve as an authentic reference standard for analytical method development (e.g., GC-MS or LC-MS/MS) targeting this structural class in environmental or toxicological samples. Procurement from ISO-certified suppliers [1] provides the chain-of-custody documentation necessary for regulatory or forensic applications.

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